Cas no 885269-11-4 (1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid)

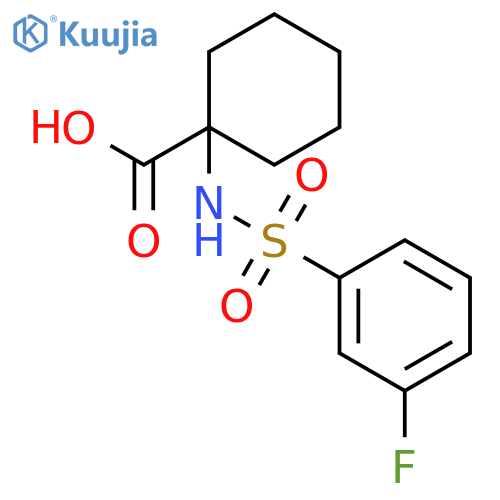

885269-11-4 structure

商品名:1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid

1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-{[(3-fluorophenyl)sulfonyl]amino}cyclohexanecarboxylic Acid

- 1-[(3-fluorobenzene)sulfonamido]cyclohexane-1-carboxylic acid

- F9995-0653

- AKOS000813725

- 1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylicacid

- Z45537156

- 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid

- 1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid

- EN300-64343

- 885269-11-4

- G26831

- 1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid

-

- MDL: MFCD06409424

- インチ: InChI=1S/C13H16FNO4S/c14-10-5-4-6-11(9-10)20(18,19)15-13(12(16)17)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8H2,(H,16,17)

- InChIKey: PBJPZEUMAHZSNN-UHFFFAOYSA-N

- ほほえんだ: C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=CC=CC(=C2)F

計算された属性

- せいみつぶんしりょう: 301.07840733g/mol

- どういたいしつりょう: 301.07840733g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 454

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F9995-0653-1g |

1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid |

885269-11-4 | 95%+ | 1g |

$311.0 | 2023-09-05 | |

| Life Chemicals | F9995-0653-2.5g |

1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid |

885269-11-4 | 95%+ | 2.5g |

$622.0 | 2023-09-05 | |

| TRC | F792355-50mg |

1-((3-Fluorophenyl)Sulfonamido)Cyclohexane-1-Carboxylic Acid |

885269-11-4 | 50mg |

$ 95.00 | 2022-06-04 | ||

| TRC | F792355-25mg |

1-((3-Fluorophenyl)Sulfonamido)Cyclohexane-1-Carboxylic Acid |

885269-11-4 | 25mg |

$ 70.00 | 2022-06-04 | ||

| Aaron | AR018T9A-1g |

1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |

885269-11-4 | 95% | 1g |

$536.00 | 2023-12-13 | |

| 1PlusChem | 1P018T0Y-500mg |

1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |

885269-11-4 | 95% | 500mg |

$386.00 | 2024-04-20 | |

| A2B Chem LLC | AU89682-50mg |

1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |

885269-11-4 | 95% | 50mg |

$105.00 | 2024-04-19 | |

| Aaron | AR018T9A-50mg |

1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |

885269-11-4 | 95% | 50mg |

$116.00 | 2025-02-28 | |

| 1PlusChem | 1P018T0Y-10g |

1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |

885269-11-4 | 95% | 10g |

$2031.00 | 2024-04-20 | |

| Aaron | AR018T9A-2.5g |

1-((3-fluorophenyl)sulfonamido)cyclohexane-1-carboxylic acid |

885269-11-4 | 95% | 2.5g |

$1024.00 | 2023-12-13 |

1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

885269-11-4 (1-(3-fluorobenzenesulfonamido)cyclohexane-1-carboxylic acid) 関連製品

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量